An In-depth Technical Guide to 2-(2-Bromoethyl)-1-methylpiperidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(2-Bromoethyl)-1-methylpiperidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional framework for precise molecular interactions with biological targets.[3] Within this important class of heterocycles, 2-(2-Bromoethyl)-1-methylpiperidine emerges as a versatile synthetic intermediate, offering a reactive handle for the introduction of the 1-methyl-2-piperidinoethyl moiety into a diverse range of molecular architectures. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of 2-(2-Bromoethyl)-1-methylpiperidine, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
2-(2-Bromoethyl)-1-methylpiperidine is most commonly handled and commercially available as its hydrobromide salt, which enhances its stability and ease of handling. The properties of both the free base and the hydrobromide salt are crucial for its application in synthesis.
2-(2-Bromoethyl)-1-methylpiperidine (Free Base)
Table 1: Physicochemical Properties of 2-(2-Bromoethyl)-1-methylpiperidine (Free Base - Estimated)
| Property | Value | Source |
| Molecular Formula | C₈H₁₆BrN | - |
| Molecular Weight | 206.12 g/mol | - |
| Appearance | Colorless to pale yellow oil (predicted) | - |
| Boiling Point | Not experimentally determined | - |
| Density | Not experimentally determined | - |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |
2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
The hydrobromide salt is a stable, solid material, making it the preferred form for storage and handling.
Table 2: Physicochemical Properties of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br₂N | |
| Molecular Weight | 287.04 g/mol | |
| Appearance | Solid | |
| CAS Number | Not available | - |
| InChI Key | PYOYPRZOFTXHRE-UHFFFAOYSA-N |
Synthesis and Reactivity
The synthesis of 2-(2-Bromoethyl)-1-methylpiperidine typically starts from the corresponding alcohol, 1-methyl-2-piperidineethanol. The hydroxyl group is converted to a good leaving group, bromide, to facilitate subsequent nucleophilic substitution reactions.
Synthetic Protocol: Bromination of 1-Methyl-2-piperidineethanol
This protocol is adapted from the synthesis of similar bromo-functionalized piperidines.[4]
Reaction Scheme:
Caption: General scheme for the synthesis of 2-(2-Bromoethyl)-1-methylpiperidine.
Materials:
-
1-Methyl-2-piperidineethanol
-
Hydrobromic acid (48% aqueous solution) or Phosphorus tribromide (PBr₃)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure using Hydrobromic Acid:
-
To a solution of 1-methyl-2-piperidineethanol in a round-bottom flask, add an excess of 48% hydrobromic acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the aqueous layer is basic.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-Bromoethyl)-1-methylpiperidine free base.
-
Purification can be achieved by vacuum distillation.
Procedure using Phosphorus Tribromide:
-
Dissolve 1-methyl-2-piperidineethanol in a suitable anhydrous aprotic solvent, such as dichloromethane, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33-0.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by vacuum distillation.
Reactivity Profile
The primary mode of reactivity for 2-(2-Bromoethyl)-1-methylpiperidine is nucleophilic substitution at the carbon atom bearing the bromine. The bromine atom is a good leaving group, making the ethyl side chain susceptible to attack by a wide range of nucleophiles.
Caption: Nucleophilic substitution reaction of 2-(2-Bromoethyl)-1-methylpiperidine.
This reactivity is the cornerstone of its utility as a synthetic intermediate. The tertiary amine of the piperidine ring is generally not reactive under these conditions, allowing for selective functionalization of the bromoethyl side chain.
Spectral Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃):
-
~1.2-1.8 ppm (m, 6H): Protons on the C3, C4, and C5 carbons of the piperidine ring.
-
~2.0-2.5 ppm (m, 3H): Protons on the C2 and C6 carbons of the piperidine ring adjacent to the nitrogen.
-
~2.3 ppm (s, 3H): Protons of the N-methyl group.
-
~2.8-3.2 ppm (m, 2H): Protons of the methylene group adjacent to the piperidine ring (-CH₂-CH₂-Br).
-
~3.4 ppm (t, 2H): Protons of the methylene group attached to the bromine atom (-CH₂-Br).
Predicted ¹³C NMR Spectral Data (in CDCl₃):
-
~24-27 ppm: Carbons at the C3, C4, and C5 positions of the piperidine ring.
-
~30-35 ppm: Methylene carbon attached to the bromine atom (-CH₂-Br).
-
~38-42 ppm: Methylene carbon adjacent to the piperidine ring (-CH₂-CH₂-Br).
-
~42-46 ppm: Carbon of the N-methyl group.
-
~55-60 ppm: Carbons at the C2 and C6 positions of the piperidine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected FTIR Absorption Bands:
-
2950-2800 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups (piperidine ring, ethyl chain, and methyl group).
-
1470-1440 cm⁻¹ (medium): C-H bending vibrations (scissoring) of the methylene groups.
-
650-550 cm⁻¹ (strong): C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (205/207 m/z, due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio).
-
Alpha-Cleavage: A prominent fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of the bromoethyl group, resulting in a fragment at m/z 98.
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 126.
-
Other Fragments: Various other fragments resulting from the cleavage of the piperidine ring and the ethyl chain would also be observed.
Applications in Drug Discovery and Development
The primary application of 2-(2-Bromoethyl)-1-methylpiperidine lies in its role as a key building block for the synthesis of more complex molecules with potential therapeutic applications.[][6] The 1-methyl-2-piperidinoethyl moiety is a common structural motif in a variety of pharmacologically active compounds.
Role as a Synthetic Intermediate
The reactivity of the bromoethyl group allows for its facile coupling with various nucleophiles, including amines, phenols, thiols, and carbanions. This enables the introduction of the 2-(1-methylpiperidino)ethyl group into a wide array of molecular scaffolds.
Caption: Synthetic utility of 2-(2-Bromoethyl)-1-methylpiperidine in drug discovery.
Examples of Therapeutic Areas
Derivatives of 2-(2-Bromoethyl)-1-methylpiperidine have been investigated for a range of therapeutic applications, including:
-
Central Nervous System (CNS) Disorders: The piperidine nucleus is a common feature in many CNS-active drugs. The lipophilicity and basicity of the 1-methylpiperidine moiety can facilitate blood-brain barrier penetration.
-
Analgesics: A number of potent analgesics incorporate the piperidine scaffold.[7]
-
Anticancer Agents: The piperidine ring is present in several anticancer drugs, and novel derivatives are continuously being explored for their cytotoxic activities.[8]
-
Antihistamines and Anticholinergics: The 2-substituted piperidine motif is found in various compounds targeting histamine and muscarinic receptors.
While specific blockbuster drugs directly synthesized from 2-(2-Bromoethyl)-1-methylpiperidine are not prominently documented, its role as a versatile intermediate in the synthesis of novel chemical entities for these and other therapeutic areas is well-established within the research and development community.[2][9]
Safety and Handling
As a reactive alkyl bromide and a tertiary amine, 2-(2-Bromoethyl)-1-methylpiperidine and its hydrobromide salt require careful handling.
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. The hydrobromide salt is hygroscopic and should be stored in a tightly sealed container.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Toxicology:
The hydrobromide salt of 2-(2-Bromoethyl)-1-methylpiperidine is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).
Conclusion
2-(2-Bromoethyl)-1-methylpiperidine is a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. Its well-defined reactivity, centered on the nucleophilic displacement of the bromide, allows for the efficient incorporation of the 1-methyl-2-piperidinoethyl moiety into a wide range of molecular frameworks. While detailed physicochemical and spectral data for the free base are not extensively published, its properties can be reasonably inferred, and its hydrobromide salt provides a stable and convenient form for use in the laboratory. For researchers and scientists engaged in the design and synthesis of novel therapeutic agents, a thorough understanding of the properties and reactivity of 2-(2-Bromoethyl)-1-methylpiperidine is essential for leveraging its full potential in the development of next-generation pharmaceuticals.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1991). Journal of Medicinal Chemistry. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemMedChem. [Link]
-
Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. [Link]
-
An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. (2011). ChemPhysChem. [Link]
-
FTIR Spectrum II. McGill University. [Link]
-
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Royal Society of Chemistry. [Link]
-
Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Organic Syntheses. [Link]
-
2-Methylpiperidine. NIST WebBook. [Link]
-
Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. (2018). Medicinal Chemistry Research. [Link]
-
Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem. [Link]
-
Supplementary Information 2 3.2 Infrared Spectroscopy Fig. S1 FTIR spectra of 1 and 2 in KBr phase FT-IR spectra of the compound. Royal Society of Chemistry. [Link]
-
SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. [Link]
-
Mass Spectrometry. [Link]
-
1-(2-Bromoethyl)piperidine. PubChem. [Link]
-
FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. ResearchGate. [Link]
-
Mass Spectrometry. Michigan State University. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. prepchem.com [prepchem.com]
- 6. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 7. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. clinmedkaz.org [clinmedkaz.org]
- 10. 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE | 89796-22-5 [chemicalbook.com]
